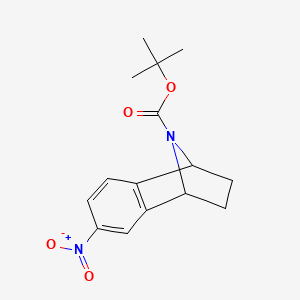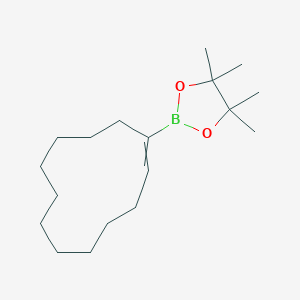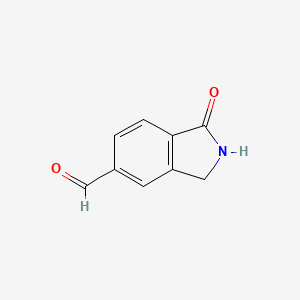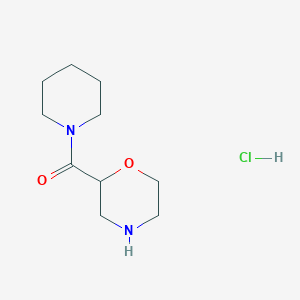
Naphthalen-1,4-imine-9-carboxylic acid, 1,2,3,4-tetrahydro-6-nitro-, 1,1-dimethylethyl ester
Vue d'ensemble
Description
Naphthalen-1,4-imine-9-carboxylic acid, 1,2,3,4-tetrahydro-6-nitro-, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C15H18N2O4 and its molecular weight is 290.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Naphthalen-1,4-imine-9-carboxylic acid, 1,2,3,4-tetrahydro-6-nitro-, 1,1-dimethylethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Naphthalen-1,4-imine-9-carboxylic acid, 1,2,3,4-tetrahydro-6-nitro-, 1,1-dimethylethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Naphthalen-1,4-imine derivatives with bridgehead substituents : 1,4-Dihydro-1,4-dimethylnaphthalen-1,4-imine derivatives are synthesized through cycloaddition reactions. These derivatives are obtained from reactions involving benzyne and various pyrrole compounds, leading to the isolation of 2-naphthylamine derivatives (Vernon, Ahmed, & Moran, 1977).
Reactions of Tetrahalogeno-1,4-dihydronaphthalen-1,4-imines : These compounds react with dimethyl acetylenedicarboxylate to form naphthalen-1,4-imine and benzo[cyclobuta]pyrrole derivatives. Thermal decomposition and addition reactions are also observed in these processes (Vernon, Ahmed, & Kricka, 1978).
Concise Synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol : This synthesis involves multiple steps starting from naphthalene-2,3-diol, demonstrating the versatility of naphthalene derivatives in complex chemical syntheses (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003).
Crystal Packing in Flexible Carboxylic Acids and Esters Attached to a Naphthalene Ring : Studies on dicarboxylic acids and esters attached to naphthalene rings have shown varied crystal packing patterns, influenced by weak intermolecular interactions. This provides insights into the structural properties of naphthalene-based compounds (Mondal, Karmakar, Singh, & Baruah, 2008).
Applications in Polymer Chemistry
Synthesis and Properties of Poly(ester-amide)s and Poly(ester-imide)s : Naphthalene-ring-containing bis(ester-amine)s are used to synthesize novel aromatic poly(ester-amide)s and poly(ester-imide)s. These polymers exhibit good solubility, thermal stability, and can form transparent and tough films, making them useful in various industrial applications (Guo, Leu, & Hsiao, 2007).
Nonacid Nitration of Benzenedicarboxylic and Naphthalenecarboxylic Acid Esters : This research explores a novel nitration method for naphthalenecarboxylic acid esters, which could have implications in the synthesis of nitrated polymers and other chemical products (Nose & Suzuki, 2001).
Synthesis of Aromatic Poly(ester amide)s Derived from Naphthalene and Aromatic Dicarboxylic Acids : Naphthalene derivatives are used to synthesize a range of poly(ester amide)s, which display excellent solubility, good thermal properties, and can be used to create durable films, indicating potential applications in materials science (Hsiao & Leu, 2004; Hsiao, Leu, & Guo, 2002).
Additional Applications
Deamination of Naphthalen-1,4-imines : The study on the deamination of naphthalen-1,4-imines reveals important reactions that can lead to the formation of different naphthalene compounds, highlighting the chemical versatility of these derivatives (Kricka & Vernon, 1973).
Electronic and Steric Control in Addition Reactions with Enaldimines : This study provides insights into how electronic and steric factors influence the reactivity of naphthalene-1-carbaldehyde-derived imines, which is crucial for understanding and designing specific chemical reactions (Tomioka, Shioya, Nagaoka, & Yamada, 2001).
Propriétés
IUPAC Name |
tert-butyl 4-nitro-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-11-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(18)16-12-6-7-13(16)11-8-9(17(19)20)4-5-10(11)12/h4-5,8,12-13H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISHSLGQRNLFBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C3=C2C=CC(=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalen-1,4-imine-9-carboxylic acid, 1,2,3,4-tetrahydro-6-nitro-, 1,1-dimethylethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Nitrothiazolo[4,5-b]pyridin-2-amine](/img/structure/B1427712.png)
![[(5-Ethylisoxazol-3-yl)methyl]amine hydrochloride](/img/structure/B1427716.png)




![Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1427724.png)


![6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1427728.png)
